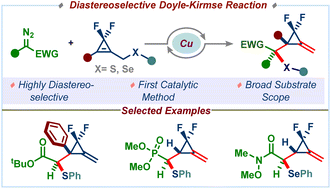A highly diastereoselective strain-release Doyle–Kirmse reaction: access to functionalized difluoro(methylene)cyclopropanes†
Chemical Science Pub Date: 2023-11-02 DOI: 10.1039/D3SC04749K
Abstract
Difluoro(methylene)cyclopropanes (F2MCPs) show better anti-cancer properties and chemical reactivities compared to their nonfluorinated analogues. However, catalytic stereoselective methods to access these privileged motifs still remain a challenging goal. The Doyle–Kirmse reaction is a powerful strategy for the concomitant formation of carbon–carbon and carbon–sulfur bonds. Although the enantioselective variants of this reaction have been achieved with high levels of selectivity, the methods that control the diastereoselectivity have been only moderately successful. Herein, we report a catalytic, highly diastereoselective strain-release Doyle–Kirmse reaction for synthesizing functionalized F2MCPs using an inexpensive copper catalyst. The transformation proceeds under mild conditions and displays excellent functional group compatibility on both diazo compounds and difluorocyclopropenyl methyl sulfane/selane derivatives. Furthermore, the obtained products were efficiently transformed into valuable building blocks, such as functionalized spiroheterocycles, difluorocyclopropanes, and skipped dienes.


Recommended Literature
- [1] Contents
- [2] Dinuclear manganese alkoxide complexes as catalysts for C–N bond cleavage of simple tertiary N,N-dialkylamides to give esters†
- [3] Facile gold nanorod purification by fractionated precipitation†
- [4] Transition-metal complexes containing an as-donor positively-charged ligand
- [5] Inside back cover
- [6] Reply to Comment on “Multimodal coupling of optical transitions and plasmonic oscillations in rhodamine B modified gold nanoparticles” by I. Blakey†
- [7] Subtle backbone modifications control the interpenetration of dibenzosuberone-based coordination cages†
- [8] Magainin 2-derived stapled peptides derived with the ability to deliver pDNA, mRNA, and siRNA into cells†
- [9] Enhancement of pore confinement caused by the mosaic structure on Ru nanoparticles for pH-universal hydrogen evolution reaction†
- [10] Horseradish peroxidase-catalyzed polyacrylamide gels: monitoring their polymerization with BSA-stabilized gold nanoclusters and their functional validation in electrophoresis†

Journal Name:Chemical Science
Research Products
-
CAS no.: 12134-29-1
-
CAS no.: 119823-35-7
-
CAS no.: 13073-21-7
-
CAS no.: 1303-88-4









